Oxfbd02

BRD4(1) inhibitor epigenetics bromodomain selectivity

OXFBD02 is a 3,5-dimethylisoxazole-based small molecule that functions as a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)). It was developed as an acetyl-lysine mimetic to probe the function of the BET (bromodomain and extra-terminal) family of epigenetic reader proteins.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
Cat. No. B10768984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxfbd02
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O
InChIInChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3
InChIKeyFEQUIPXIENTMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OXFBD02: A Selective BRD4 Bromodomain 1 Inhibitor for Epigenetic Research and Targeted Cancer Studies


OXFBD02 is a 3,5-dimethylisoxazole-based small molecule that functions as a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)). It was developed as an acetyl-lysine mimetic to probe the function of the BET (bromodomain and extra-terminal) family of epigenetic reader proteins. The compound exhibits an IC50 value of 382 nM against BRD4(1) and demonstrates 2-3-fold selectivity over the CBP bromodomain, with limited affinity for other bromodomains, making it a valuable tool for dissecting domain-specific biology [1]. Its chemical structure (CAS: 1429129-68-9, MW: 295.33 g/mol) and biological activity have been characterized in the context of optimizing BET inhibitor physicochemical properties [2].

Why BRD4 Inhibitors Are Not Interchangeable: OXFBD02 Domain Selectivity and Metabolic Liabilities Define Research Utility


Generic substitution of BRD4 inhibitors is scientifically invalid due to profound differences in bromodomain selectivity, cellular target engagement, and metabolic stability. Pan-BET inhibitors like JQ1 bind multiple bromodomains (BRD2, BRD3, BRD4, BRDT) with high affinity, leading to broad transcriptional effects and toxicity that complicate mechanistic interpretation . In contrast, OXFBD02's preferential binding to BRD4(1) over other BET family bromodomains and its distinct metabolic fate (rapid hepatic clearance via quinone formation) creates a unique experimental window for studying BRD4(1)-specific biology without confounding pan-BET effects [1]. Furthermore, even close structural analogs like OXFBD04 exhibit different potency and metabolic profiles, underscoring that small chemical modifications yield functionally non-equivalent tools .

Quantitative Evidence for OXFBD02 Differentiation: BRD4(1) Selectivity, Cellular Potency, and Metabolic Fate


OXFBD02 Exhibits Domain-Specific BRD4(1) Inhibition with Quantified Selectivity Over CBP

OXFBD02 is a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)) with an IC50 of 382 nM. It exhibits 2-3-fold selectivity for BRD4(1) over the CBP bromodomain and has little affinity for a range of other bromodomains [1].

BRD4(1) inhibitor epigenetics bromodomain selectivity

OXFBD02 Demonstrates Sub-Micromolar Antiproliferative Activity in MV-4-11 Leukemia Cells

OXFBD02 attenuates proliferation of MV-4-11 leukemia cells with an IC50 of 794.0 nM at 72 hours, indicating a potent effect on this cell line .

antiproliferative MV-4-11 leukemia

OXFBD02 Displays a Unique Metabolic Bioactivation Profile Characterized by Rapid Clearance and Quinone Formation

OXFBD02 undergoes rapid metabolism with a half-life (t½) of 39.8 min [1]. In human liver microsomes, it has a short half-life (T1/2 = 0.6633 hr) and moderate intrinsic clearance (CL = 34.8 mL.min-1.g-1) . Its bioactivation is characterized by the formation of traditional quinones and novel extended quinone-methides involving the isoxazole moiety [2].

metabolic stability bioactivation human liver microsomes

OXFBD02 Inhibits BRD4(1) Interaction with NF-κB RelA Subunit and Histone H4

OXFBD02 inhibits the interaction of BRD4(1) with the RelA subunit of NF-κB, in addition to histone H4, providing a mechanistic basis for its anti-inflammatory and anticancer effects [1].

NF-κB RelA protein-protein interaction

Optimal Applications for OXFBD02 Based on Its Unique Selectivity and Metabolic Profile


BRD4(1)-Specific Mechanistic Studies in Epigenetics

Researchers investigating the specific role of the first bromodomain of BRD4 in gene regulation, chromatin biology, or disease pathogenesis should select OXFBD02 over pan-BET inhibitors to avoid confounding effects from BRD2/3/4T inhibition. Its 2-3-fold selectivity over CBP provides a clean experimental window for BRD4(1)-centric studies .

Antiproliferative Assays in MV-4-11 Leukemia Models

OXFBD02 is particularly suitable for studies involving MV-4-11 acute myeloid leukemia cells, where it demonstrates a quantifiable IC50 of 794.0 nM at 72 hours. This defined potency allows for consistent experimental design and comparison across studies .

Metabolic Bioactivation and Reactive Metabolite Profiling

Due to its well-characterized rapid clearance (t½ = 39.8 min) and propensity to form quinone-based reactive metabolites, OXFBD02 serves as an excellent model compound for investigating the bioactivation liability of isoxazole-containing BET inhibitors. Its metabolic fate has been experimentally validated using dansyl-glutathione trapping and mass spectrometry [1][2].

NF-κB Pathway Modulation Studies

For experiments requiring disruption of the BRD4(1)-RelA interaction to modulate NF-κB-driven transcriptional programs, OXFBD02 provides a specific tool not shared by all BET inhibitors. This application is relevant in inflammation and certain cancer models where NF-κB plays a critical role [3].

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